![molecular formula C22H20 B14507749 1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene CAS No. 62896-98-4](/img/structure/B14507749.png)
1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a prop-1-ene group substituted with a 4-methylphenyl group and two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene typically involves the reaction of 4-methylacetophenone with benzaldehyde derivatives under basic conditions. A common method is the aldol condensation reaction, where the carbonyl group of 4-methylacetophenone reacts with the aldehyde group of benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the quality of the product.
化学反应分析
Types of Reactions
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings are substituted with different functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, or alkyl-substituted benzene derivatives.
科学研究应用
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
相似化合物的比较
Similar Compounds
- 1,1’-[3-(4-Methoxyphenyl)prop-1-ene-1,1-diyl]dibenzene
- 1,1’-[3-(4-Fluorophenyl)prop-1-ene-1,1-diyl]dibenzene
- 1,1’-[3-(4-Chlorophenyl)prop-1-ene-1,1-diyl]dibenzene
Uniqueness
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
属性
CAS 编号 |
62896-98-4 |
|---|---|
分子式 |
C22H20 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
1-(3,3-diphenylprop-2-enyl)-4-methylbenzene |
InChI |
InChI=1S/C22H20/c1-18-12-14-19(15-13-18)16-17-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3 |
InChI 键 |
ZFSHBYFZKIOXOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
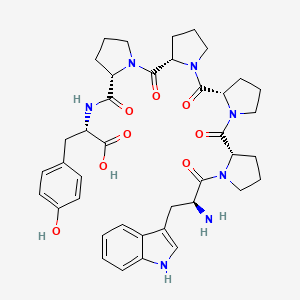
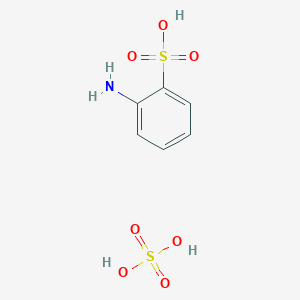

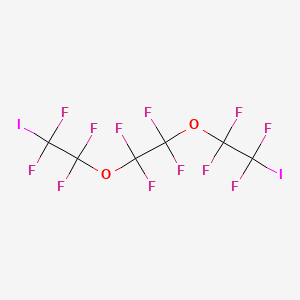
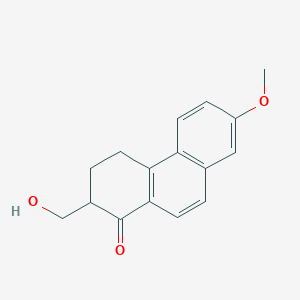
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
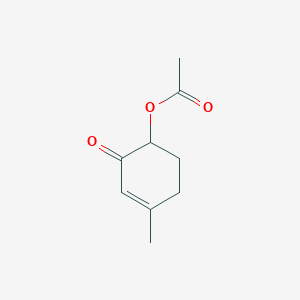

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
